methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Side Chain: This step involves the alkylation of the quinazoline core with a suitable hexyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hexyl side chains.
Reduction: Reduction reactions can target the carbonyl groups within the quinazoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but typically include various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Medicinally, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Oxazole Derivatives: Compounds such as oxaprozin, which is used as an anti-inflammatory drug.
Uniqueness
Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a butan-2-ylamino group and a hexyl side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-4-13(2)21-17(24)8-6-5-7-11-23-18(25)15-10-9-14(19(26)28-3)12-16(15)22-20(23)27/h9-10,12-13H,4-8,11H2,1-3H3,(H,21,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBPSICWPRGUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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